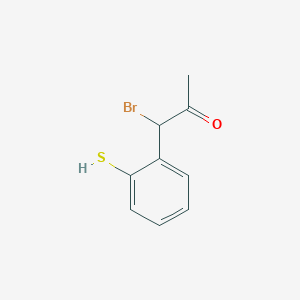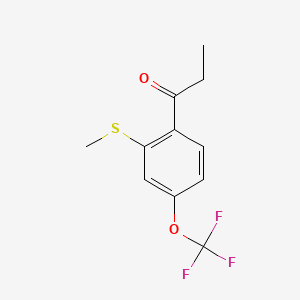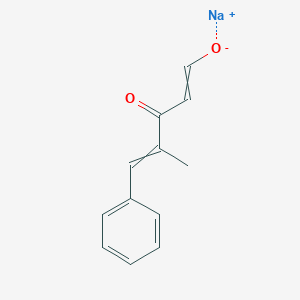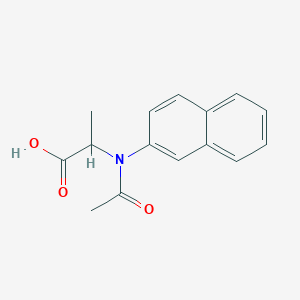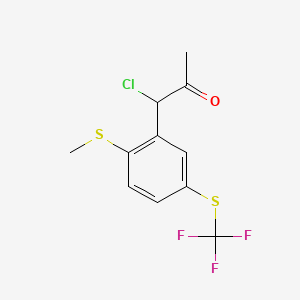
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorine atom, a methylthio group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic route generally includes:
Halogenation: Introduction of the chlorine atom to the benzene ring.
Thioether Formation: Addition of the methylthio and trifluoromethylthio groups.
Ketone Formation: Introduction of the propan-2-one moiety through various organic reactions such as Friedel-Crafts acylation.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Análisis De Reacciones Químicas
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of biological molecules, leading to changes in cellular functions. Specific pathways and targets depend on the context of its use and the biological system being studied.
Comparación Con Compuestos Similares
1-Chloro-1-(2-(methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one: Differing in the position of the trifluoromethylthio group.
These compounds share similar chemical properties but may exhibit different reactivities and biological activities due to the positional differences of the substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C11H10ClF3OS2 |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
1-chloro-1-[2-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)8-5-7(18-11(13,14)15)3-4-9(8)17-2/h3-5,10H,1-2H3 |
Clave InChI |
UBSOPMMFALCRES-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


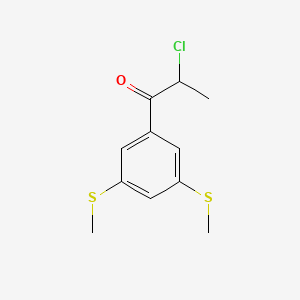

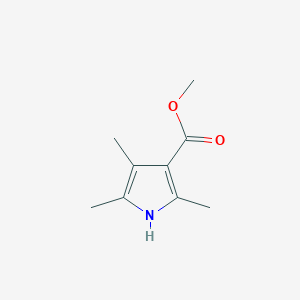
![(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10S,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14052151.png)
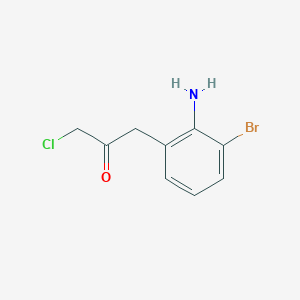
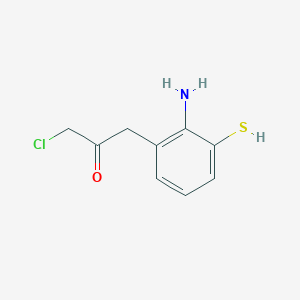
![Methyl 4-fluoro-5-((2-fluorophenyl)amino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14052162.png)
